5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate

Vue d'ensemble

Description

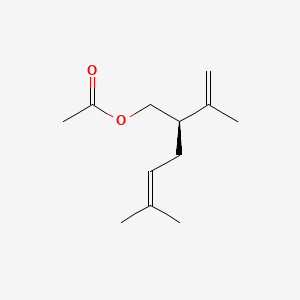

Lavandulyl acetate is the acetate ester of lavandulol. It is a component of lavender oil.

Activité Biologique

5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate, a monoterpenoid compound, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antioxidative, and antiemetic effects. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 196.29 g/mol

- CAS Number : 25905-14-0

- Log Kow : 4.48 (calculated)

Sources

This compound is primarily found in essential oils derived from plants such as:

- Lavandula angustifolia (lavender)

- Artemisia annua (sweet wormwood)

- Murraya paniculata (orange jasmine)

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with minimum inhibitory concentrations (MIC) recorded at 0.16 mg/mL. This suggests a strong potential for use in antimicrobial formulations, particularly against Gram-positive bacteria .

| Microbe Type | MIC (mg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 0.16 |

| Methicillin-resistant S. aureus | 0.16 |

Antioxidative Properties

The antioxidative capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that compounds with similar structures contribute significantly to free radical neutralization, primarily due to the presence of phenolic compounds and terpenoids .

Antioxidant Activity Results

| Assay Type | IC₅₀ Value (mg/mL) |

|---|---|

| DPPH | 9.22 |

| ABTS | 2402.95 |

Antiemetic Effects

Recent research has also explored the antiemetic properties of essential oils containing this compound. A study on Lavandula angustifolia essential oil demonstrated that it could reduce levels of serotonin (5-HT) and inhibit related receptors, which are crucial in vomiting pathways. The molecular mechanisms involved include modulation of the cAMP signaling pathway and reduction of specific proteins associated with nausea .

Key Findings from Antiemetic Studies

- Reduction of 5-HT Levels : Essential oil reduced serum levels significantly compared to control groups.

- Protein Expression : Decreased expression of 5-HT3 receptors and other related proteins in the medulla oblongata was observed.

Case Studies

- Lavandula angustifolia Essential Oil :

- Antimicrobial Efficacy Against Bacteria :

Applications De Recherche Scientifique

Fragrance Industry Applications

5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate is predominantly used in the fragrance industry due to its pleasant scent profile, which resembles that of lavender. It is incorporated into various products such as perfumes, soaps, and cosmetics. Its use is supported by safety assessments that evaluate its toxicity and environmental impact.

Safety Assessments

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated lavandulyl acetate for various toxicological endpoints:

- Genotoxicity : Studies indicate that lavandulyl acetate is not mutagenic. The Ames test showed no increase in revertant colonies at tested concentrations, suggesting a low risk for genetic damage .

- Repeated Dose Toxicity : No significant adverse effects were reported in repeated dose studies, indicating a favorable safety profile for chronic exposure .

- Reproductive and Developmental Toxicity : The compound did not exhibit reproductive toxicity in animal studies, further supporting its safe use in consumer products .

Therapeutic Potential

Research has suggested potential therapeutic applications of this compound beyond its fragrance properties. Some studies have explored its antibacterial and anti-inflammatory properties:

Antibacterial Activity

A study on essential oils containing lavandulyl acetate demonstrated significant antibacterial activity against various pathogens. This suggests potential applications in antimicrobial formulations .

Anti-inflammatory Properties

Emerging research indicates that compounds similar to lavandulyl acetate may possess anti-inflammatory effects. This could open avenues for its use in formulations aimed at treating inflammatory conditions .

Analytical Techniques

The analysis of this compound can be performed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed to separate this compound effectively from mixtures, making it useful for quality control in production .

Case Study 1: Safety Assessment by RIFM

In a detailed safety assessment by RIFM, lavandulyl acetate was evaluated across multiple toxicity endpoints. The results confirmed its non-genotoxic nature and established a safe concentration range for use in consumer products .

Case Study 2: Antibacterial Efficacy

In a study examining the essential oils of Stachys species, the antibacterial efficacy of lavandulyl acetate was highlighted. The results indicated that formulations containing this compound could effectively inhibit bacterial growth, suggesting its potential as a natural preservative .

Propriétés

IUPAC Name |

[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAVZPWWXQIU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051932 | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20777-39-3 | |

| Record name | (-)-Lavandulyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20777-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-isopropenyl-5-methylhex-4-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.